molecular formula C5H7N3O B050246 (2-Aminopyrimidin-5-yl)methanol CAS No. 120747-85-5

(2-Aminopyrimidin-5-yl)methanol

Cat. No. B050246
M. Wt: 125.13 g/mol
InChI Key: NUGGQZDIPXLGQW-UHFFFAOYSA-N
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Description

"(2-Aminopyrimidin-5-yl)methanol" is a chemical compound with potential applications in various fields of chemistry, including catalysis and material science. It has been subject to studies concerning its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related 2-aminopyrimidine derivatives often involves reactions with silicomolybdenate/silicotungstate, leading to compounds with significant catalytic activities and environmental protection implications (Chen et al., 2015). Furthermore, electrochemical methods have been utilized to synthesize novel adducts of 2-aminopyridine and methanol in metal chelates, showcasing the versatility of related compounds in coordination chemistry (Garnovskii et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to "(2-Aminopyrimidin-5-yl)methanol" often features complex supramolecular arrangements. For example, organic–inorganic hybrids based on 2-aminopyrimidine have been reported to exhibit two-dimensional supramolecular networks and three-dimensional structures with pore structures, highlighting the structural diversity and potential for material science applications (Chen et al., 2015).

Chemical Reactions and Properties

2-Aminopyrimidine derivatives participate in various chemical reactions, leading to the formation of imidazoles, imidazolones, and other heterocyclic compounds through oxidative transformations. Such reactions underline the reactivity and utility of the aminopyrimidine moiety in synthetic chemistry (Matsuura et al., 1993).

Scientific Research Applications

Summary of the Application

“(2-Aminopyrimidin-5-yl)methanol” is a chemical compound that has been used in the synthesis of 2-aminopyrimidine derivatives . These derivatives have been evaluated as potential inhibitors of the enzyme β-glucuronidase .

Methods of Application or Experimental Procedures

The 2-aminopyrimidine derivatives were synthesized by fusing 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine . This process was carried out without using any solvent or catalyst, and the yields were reported to be good to excellent .

Results or Outcomes

The synthesized compounds were evaluated for their β-glucuronidase inhibitory activity . Among the compounds tested, compound 24 showed superior activity (IC50 = 2.8 ± 0.10 µM) compared to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) . This suggests that “(2-Aminopyrimidin-5-yl)methanol” and its derivatives could potentially be used in the development of new pharmaceutical products.

Application in Antitrypanosomal and Antiplasmodial Activities

Summary of the Application

“(2-Aminopyrimidin-5-yl)methanol” has been used in the synthesis of new 2-aminopyrimidine derivatives, which have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

Methods of Application or Experimental Procedures

The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed in the study .

Safety And Hazards

The safety information available indicates that “(2-Aminopyrimidin-5-yl)methanol” has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “(2-Aminopyrimidin-5-yl)methanol” and its derivatives could involve further exploration of their antitrypanosomal and antiplasmodial activities . As some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity , there is potential for these compounds in the development of new therapies for these diseases.

properties

IUPAC Name

(2-aminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGQZDIPXLGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616357
Record name (2-Aminopyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyrimidin-5-yl)methanol

CAS RN

120747-85-5
Record name 2-Amino-5-pyrimidinemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminopyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-5-yl)methanol
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